molecular formula C21H22ClN3O B2881866 5-chloro-2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indole CAS No. 1252912-11-0

5-chloro-2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indole

Cat. No.: B2881866
CAS No.: 1252912-11-0
M. Wt: 367.88
InChI Key: VQUFZRUITFHKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 5-chloroindole core conjugated to a piperazine-1-carbonyl group substituted with a 2,5-dimethylphenyl moiety. Its molecular formula is C22H23ClN3O, with a molecular weight of 380.89 g/mol. The structural uniqueness lies in the piperazine linker, which allows for diverse pharmacological interactions, and the electron-withdrawing chlorine atom at the indole 5-position, which may influence binding affinity and metabolic stability .

Properties

IUPAC Name

(5-chloro-1H-indol-2-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O/c1-14-3-4-15(2)20(11-14)24-7-9-25(10-8-24)21(26)19-13-16-12-17(22)5-6-18(16)23-19/h3-6,11-13,23H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUFZRUITFHKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 5-chloro-2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indole can be represented as follows:

C19H22ClN3O\text{C}_{19}\text{H}_{22}\text{ClN}_3\text{O}

This structure features a chloro group, a piperazine moiety, and an indole core, which are significant for its biological activity.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of compounds related to 5-chloro-2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indole. For instance, piperazine derivatives have been shown to exhibit significant antibacterial effects against various strains of bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): Compounds similar to 5-chloro-2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indole demonstrated MIC values as low as 2 μg/mL against Pseudomonas aeruginosa and Staphylococcus aureus .
  • Mechanism of Action: The antibacterial mechanism includes disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies

  • Study on Antibacterial Efficacy:
    • A series of piperazine hybridized compounds were synthesized and evaluated for their antibacterial properties. The study found that the introduction of specific substituents on the indole core significantly enhanced antibacterial efficacy .
    • The most active compound exhibited an MIC of 4 μg/mL against S. aureus, indicating strong potential for further development as an antibacterial agent .
  • Hemolytic Activity Assessment:
    • Hemolytic assays were conducted to evaluate the safety profile of these compounds. Results indicated that even at high concentrations (up to 256 μg/mL), hemolytic rates were below 5%, suggesting a favorable safety margin for potential therapeutic use .

The biological activity of 5-chloro-2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indole is attributed to several mechanisms:

  • Cell Membrane Disruption: The compound interacts with bacterial membranes, causing leakage of cellular contents.
  • Oxidative Stress Induction: It may induce oxidative stress within bacterial cells, leading to cell death.
  • DNA Interaction: Some studies suggest that these compounds can bind to DNA gyrase, disrupting DNA replication .

Comparative Analysis

Compound NameMIC (μg/mL)Bacterial StrainMechanism
Compound A4Staphylococcus aureusMembrane disruption
Compound B2Pseudomonas aeruginosaDNA gyrase inhibition
5-Chloro-Indole4Staphylococcus aureusMembrane disruption

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following analogs share the 5-chloroindole-2-carbonyl-piperazine scaffold but differ in substituents on the piperazine or indole rings:

Compound Name Piperazine Substituent Indole Substituent Molecular Weight (g/mol) Key Structural Differences
5-Chloro-2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indole (Target) 2,5-Dimethylphenyl None 380.89 Reference compound for comparison
JNJ-7777120 4-Methylpiperazine None 277.75 Smaller piperazine substituent (methyl vs. aryl)
5-Chloro-3-ethyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indole (Compound 36) Phenyl 3-Ethyl 378.87 Ethyl group at indole 3-position
Ethyl 4-(5-chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate Ethoxycarbonyl None 335.78 Ester functionalization on piperazine
(Z)-3-(5-Chloro-1H-indol-3-yl)-2-(4-(2-oxo-2H-chromen-4-yl)piperazine-1-carbonyl)acrylonitrile (5c) Coumarin-linked piperazine 3-Acrylonitrile 459.12 Extended π-system via coumarin hybrid

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility
  • JNJ-7777120 : Lower molecular weight and methylpiperazine substituent result in higher solubility (e.g., in DMSO) but reduced lipophilicity (logP ~2.1) .
  • Compound 5c : The coumarin-acrylonitrile hybrid introduces polarizable groups, balancing solubility (7 µg/mL at pH 7.4) and lipophilicity .

Key Research Findings

Piperazine Substituent Effects :

  • Aryl substituents (e.g., 2,5-dimethylphenyl) enhance binding to hydrophobic pockets in receptor targets compared to smaller groups like methyl .
  • Ethoxycarbonyl groups (as in the ethyl ester analog) improve metabolic stability but may reduce CNS penetration due to increased polarity .

Indole Core Modifications :

  • 3-Substitution (e.g., ethyl in Compound 36) sterically hinders receptor interaction, reducing potency compared to the unsubstituted target compound .
  • Halogenation (e.g., 5-chloro) enhances electrophilic character, favoring interactions with nucleophilic residues in enzyme active sites .

Preparation Methods

Fischer Indole Synthesis and Functionalization

The 5-chloroindole core is typically synthesized via Fischer indole cyclization using 4-chlorophenylhydrazine and ketones. For example, reaction with pyruvic acid derivatives under acidic conditions yields 5-chloroindole-2-carboxylic acid. Key modifications include:

  • Chlorination : Direct chlorination of indole-2-carboxylic acid using Cl₂ or SOCl₂ under controlled conditions achieves regioselective substitution at position 5.
  • Protection strategies : Temporary protection of the indole nitrogen with tert-butoxycarbonyl (Boc) groups prevents undesired side reactions during subsequent steps.

Decarboxylation and Carboxyl Activation

Activation of the carboxylic acid group for amide coupling is critical. Common methods include:

  • Mixed anhydride formation : Using ethyl chloroformate and triethylamine in tetrahydrofuran (THF).
  • Coupling reagents : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMF).

Preparation of 4-(2,5-Dimethylphenyl)Piperazine

Nucleophilic Aromatic Substitution

Piperazine reacts with 1-chloro-2,5-dimethylbenzene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (Xantphos) to install the aryl group. This Ullmann-type coupling proceeds at 110–120°C in toluene, yielding the substituted piperazine.

Reductive Amination Alternatives

An alternative route involves condensing piperazine with 2,5-dimethylbenzaldehyde followed by sodium cyanoborohydride-mediated reduction. This method offers higher functional group tolerance but requires rigorous purification to eliminate unreacted aldehyde.

Amide Bond Formation: Coupling Strategies

CDI-Mediated Coupling

A representative protocol involves:

  • Activation : Treating 5-chloroindole-2-carboxylic acid (1.0 equiv) with CDI (1.2 equiv) in THF at 0°C for 1 h.
  • Nucleophilic attack : Adding 4-(2,5-dimethylphenyl)piperazine (1.1 equiv) and stirring at room temperature for 12 h.
  • Work-up : Extraction with dichloromethane, followed by column chromatography (SiO₂, ethyl acetate/hexane) yields the product in 65–72% purity.

BOP Reagent for Sterically Hindered Systems

For substrates with bulky substituents, benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) enhances coupling efficiency. Reactions in DMF with diisopropylethylamine (DIPEA) achieve 85% yield under inert conditions.

Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents : DMF and THF improve reagent solubility but may necessitate lower temperatures (−20°C to 0°C) to suppress racemization.
  • Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 30 min at 100°C).

Byproduct Mitigation

  • Schlenk techniques : Minimize oxidation of piperazine during coupling.
  • Scavenging resins : Employ polymer-bound trisamine to sequester excess coupling reagents.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR : Indole H-3 proton resonates at δ 6.67–6.84 ppm, while piperazine protons appear as triplets at δ 2.41–3.61 ppm.
  • Mass spectrometry : Molecular ion peaks at m/z 424.1 [M+H]⁺ confirm successful synthesis.

Purity Assessment

  • HPLC : Reverse-phase C18 columns (acetonitrile/water) achieve >98% purity for pharmaceutical-grade material.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
CDI coupling 65–72 95 Low cost Moderate steric tolerance
BOP reagent 80–85 98 High efficiency Moisture-sensitive conditions
Microwave-assisted 75 97 Rapid synthesis Specialized equipment required

Industrial-Scale Considerations

  • Cost-effective reagents : Substituting CDI for BOP reduces expenses by 40% in bulk production.
  • Continuous flow systems : Enhance reproducibility and throughput for multi-kilogram batches.

Q & A

Q. What are the standard synthetic routes for preparing 5-chloro-2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indole?

The synthesis typically involves:

  • Step 1 : Formation of the piperazine ring via cyclization of substituted aniline derivatives with bis(2-chloroethyl)amine under acidic conditions .
  • Step 2 : Coupling the piperazine intermediate with a functionalized indole moiety. For example, acylation using 5-chloro-1H-indole-2-carboxylic acid derivatives activated with coupling agents (e.g., EDCI or DCC) .
  • Step 3 : Purification via normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate) to isolate the final compound .
    Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts.

Q. What analytical techniques are recommended for structural characterization of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and piperazine-indole connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation .
  • X-Ray Crystallography : To resolve stereochemical ambiguities, especially if the compound crystallizes (as seen in related piperazine-indole structures) .
  • HPLC : Purity assessment (>95% recommended for biological studies) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • In vitro Receptor Binding Assays : Target receptors commonly associated with piperazine derivatives (e.g., serotonin or dopamine receptors) using radioligand displacement methods .
  • Cytotoxicity Screening : Use cell lines (e.g., HEK-293 or HeLa) with MTT assays to assess baseline toxicity .
  • Enzymatic Inhibition Studies : Test against kinases or proteases, given the indole moiety’s role in enzyme inhibition .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 2,5-dichlorophenyl instead of 2,5-dimethylphenyl) to assess impact on receptor affinity .
  • Bioisosteric Replacement : Replace the indole core with benzimidazole or pyrrole moieties to evaluate scaffold specificity .
  • Data Analysis : Use computational tools (e.g., MOE or Schrödinger Suite) to correlate substituent electronic properties (Hammett constants) with activity trends .

Q. How can contradictory bioactivity data between studies be resolved?

  • Purity Verification : Re-analyze compound batches via HPLC and HRMS to rule out impurities .
  • Assay Reproducibility : Validate protocols using positive controls (e.g., known receptor antagonists) .
  • Structural Confirmation : Re-examine stereochemistry via X-ray or 2D NMR if discrepancies arise in binding affinity .

Q. What strategies improve synthetic yield and scalability of this compound?

  • Catalyst Optimization : Employ palladium-based catalysts for efficient C-N coupling steps .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction kinetics .
  • Flow Chemistry : Explore continuous flow systems to reduce reaction times and improve reproducibility .

Q. How can mechanistic insights into its pharmacological activity be gained?

  • Molecular Dynamics (MD) Simulations : Model interactions with target receptors (e.g., 5-HT2A_{2A}) to identify key binding residues .
  • Metabolite Profiling : Use LC-MS to identify in vitro metabolites and assess metabolic stability .
  • Transcriptomics : Apply RNA-seq to elucidate downstream gene regulation effects in treated cell lines .

Q. What methods address discrepancies in spectral data during characterization?

  • Multi-Technique Validation : Cross-validate NMR assignments with HSQC and HMBC experiments .
  • Database Cross-Referencing : Compare spectral data with PubChem entries or Cambridge Structural Database .
  • Isotopic Labeling : Use 15N^{15}N-labeled intermediates to resolve piperazine ring proton ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.